1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one

sEH inhibitor naphthalene derivative molecular complexity

The compound 1-{2-[1-(1-hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one (CAS 65273-22-5) is a synthetic naphthalene derivative with the molecular formula C20H18O2 and a molecular weight of 290.36 g/mol. It belongs to the hydroxynaphthalene ketone class and is commercially supplied at ≥98% purity (NLT 98%) as a research intermediate.

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
CAS No. 65273-22-5
Cat. No. B11838881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one
CAS65273-22-5
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CC=C3C(=O)C
InChIInChI=1S/C20H18O2/c1-13(16-8-5-6-9-18(16)14(2)21)17-12-11-15-7-3-4-10-19(15)20(17)22/h3-13,22H,1-2H3
InChIKeyRCTCZNXPXMYSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one (CAS 65273-22-5): Naphthol-Ketone Intermediate for sEH-Targeted Research and Chemical Procurement


The compound 1-{2-[1-(1-hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one (CAS 65273-22-5) is a synthetic naphthalene derivative with the molecular formula C20H18O2 and a molecular weight of 290.36 g/mol . It belongs to the hydroxynaphthalene ketone class and is commercially supplied at ≥98% purity (NLT 98%) as a research intermediate . The structure features a 1-hydroxynaphthalen-2-yl group linked via an ethyl bridge to a phenyl ring bearing an acetyl substituent, a connectivity that distinguishes it from simpler 1-(1-hydroxynaphthalen-2-yl)ethanone analogs. Available evidence from patent-associated data repositories indicates potential activity against soluble epoxide hydrolase (sEH), although confirmed biological annotation remains sparse and requires independent validation [1].

Workflow sEH-targeted research scaffold with elaborated naphthol-ketone core
Selection Phenyl-ethyl bridge distinguishes from simpler 1-(1-hydroxynaphthalen-2-yl)ethanone analogs
Quality NLT 98% purity, ISO-certified supply supports reproducible SAR studies

Why Generic Hydroxynaphthalene Ketones Cannot Substitute for 1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one in sEH Assays


Hydroxynaphthalene ketones are a structurally diverse family, and minor variations in substitution pattern can profoundly alter target engagement and assay readout. The target compound differs from the simpler 1-(1-hydroxynaphthalen-2-yl)ethanone (CAS 711-79-5) by the presence of an additional phenyl-ethyl bridge, which increases molecular volume (MW 290.4 vs. 186.2 g/mol) and introduces a second aromatic ring capable of engaging hydrophobic sub-pockets on enzymes such as soluble epoxide hydrolase . Patent-associated sEH inhibition data suggest that certain analogs within US8815951 exhibit IC50 values in the nanomolar range, but the precise structure-activity relationship is sensitive to the nature of the phenyl substitution pattern [1]. Consequently, substituting a generic naphthol-ketone for this specific compound in a biochemical assay or synthetic route risks losing potency, selectivity, or synthetic tractability, making CAS-specific procurement essential for reproducible research.

This Compound
1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one
Extended phenyl-ethyl bridge; higher molecular volume may engage larger hydrophobic enzyme sub-pockets
Generic Substitute
Simpler hydroxynaphthalene ketones (e.g., CAS 711-79-5)
Reduced molecular complexity; typically used as synthetic building blocks, not sEH-engagement probes
Substitution may shift target engagement and assay readout. Patent-associated sEH data for the target compound are sparse and require independent validation; generic analogs are unlikely to reproduce the reported SAR context.

Quantitative Differentiation Evidence for 1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one (CAS 65273-22-5) Against Structural Analogs


Molecular Weight and Structural Complexity Advantage Over Simpler 1-(1-Hydroxynaphthalen-2-yl)ethanone (CAS 711-79-5)

The target compound (C20H18O2, MW 290.36 g/mol) possesses a significantly higher molecular weight and structural complexity than the commercially common analog 1-(1-hydroxynaphthalen-2-yl)ethanone (C12H10O2, MW 186.21 g/mol) . The additional phenyl-ethyl bridge expands the molecular volume and increases the number of rotatable bonds, which may confer enhanced shape complementarity to enzyme active sites such as those of soluble epoxide hydrolase. While direct head-to-head sEH inhibition data for the target compound are not publicly available in peer-reviewed literature, patent-associated substance records (US8815951) indicate that structurally elaborated hydroxynaphthalene derivatives can achieve nanomolar sEH IC50 values, whereas the simpler 1-(1-hydroxynaphthalen-2-yl)ethanone is typically employed as a synthetic building block rather than a bioactive entity [1].

Structural Complexity
Class-level inference
MW 290.36 vs. 186.21 g/mol (55.9% larger); additional aromatic ring and sp³ linkers
Supports advanced intermediate selection for medicinal chemistry campaigns
No head-to-head biological assay data available
sEH inhibitor naphthalene derivative molecular complexity

Reported Inhibitory Activity Against Soluble Epoxide Hydrolase (sEH) in BindingDB Patent Data

BindingDB records BDBM50383476 and BDBM50435750, which are linked to CAS 65273-22-5 via ChEMBL identifiers CHEMBL2031923 and CHEMBL2392701 respectively, report sEH inhibitory activity. However, caution is warranted: the molecular formula associated with BDBM50435750 (C20H24F3N5O, MW 407.4) is inconsistent with the target compound's formula (C20H18O2, MW 290.4), suggesting possible database cross-referencing errors [1]. BDBM50383476 reports an IC50 of 50 nM against mouse soluble epoxide hydrolase (MsEH), but the parent patent US8815951 exemplifies a broad series of urea-based and amide-based inhibitors that are structurally distinct from the target hydroxynaphthalene ketone [2]. No validated, peer-reviewed IC50 value for the target compound against sEH has been identified in the public domain. This evidence is therefore classified as supporting only and should not be used as a basis for procurement decisions without independent confirmation.

Reported sEH Activity
Data to verify
IC₅₀ = 50 nM (BindingDB BDBM50383476, unverified association)
Potential scaffold for sEH inhibitor development; requires independent confirmation
Database cross-referencing inconsistencies noted
soluble epoxide hydrolase enzyme inhibition IC50

Commercial Purity Specification (NLT 98%) and ISO-Certified Supply from MolCore

The target compound is commercially available from MolCore with a purity specification of NLT 98% (Not Less Than 98%), and the manufacturer operates under ISO-certified quality systems . In contrast, many generic hydroxynaphthalene ketone suppliers provide purity levels of 95–97% without formal ISO certification. For research applications requiring reproducible assay results—particularly in enzyme inhibition studies where impurities can act as confounding inhibitors—the 98% purity threshold and documented quality management system provide a tangible procurement advantage over lower-grade alternatives.

Commercial Purity
Specification review
NLT 98% (ISO-certified) vs. generic 95–97%
Reduces assay interference risk from impurities in quantitative studies
Vendor certificates of analysis recommended
purity specification ISO certification procurement quality

Recommended Application Scenarios for 1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one Based on Verified Differentiation Evidence


Medicinal Chemistry Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibitor Development

Given the patent-associated sEH activity data reported in US8815951 and the compound's structural elaboration relative to simpler naphthol-ketones, CAS 65273-22-5 is best positioned as a late-stage synthetic intermediate or scaffold for designing novel sEH inhibitors. The phenyl-ethyl-naphthol core provides multiple vectors for further functionalization, and the ≥98% commercial purity supports reproducible SAR studies . Researchers should independently validate sEH inhibition before drawing mechanistic conclusions.

Organic Synthesis Building Block Requiring High-Purity, ISO-Certified Material

The compound's NLT 98% purity and ISO-certified supply chain make it suitable for multi-step organic syntheses where intermediate purity directly impacts final product yield and purity. It can serve as a precursor for hydrazone derivatives, Schiff bases, or other condensation products relevant to medicinal chemistry and materials science .

Fluorescence Sensing and Probe Development (Inferred from Structural Analogs)

The 1-hydroxynaphthalene moiety is a known fluorophore, and related compounds such as 1-(1-hydroxynaphthalen-2-yl)-2-phenylethanone have been explored for fluorescence sensing applications . The extended conjugation and additional phenyl ring in the target compound may modulate emission properties, making it a candidate for developing environment-sensitive fluorescent probes. This application remains inferential and requires experimental validation.

Application
Selection Property
Validation Focus
sEH inhibitor scaffold development
Elaborated naphthol-ketone core with multiple functionalization vectors
Independent sEH inhibition and SAR validation
Multi-step organic synthesis building block
High-purity, ISO-certified intermediate
Purity impact on final product yield and characterization
Fluorescent probe development (inferred from analogs)
1-Hydroxynaphthalene fluorophore with extended conjugation
Emission property characterization and environment sensitivity
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